molecular formula C23H29N3O6 B5156904 1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine

1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine

Cat. No. B5156904
M. Wt: 443.5 g/mol
InChI Key: WJSVVGVNRQYPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine, also known as TEBP or TEBPNP, is a chemical compound that has been used in scientific research for its potential pharmacological properties.

Mechanism of Action

1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine is thought to act as a serotonin receptor agonist by binding to and activating the 5-HT1A receptor. Additionally, 1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine may also act as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine can induce anxiolytic and antidepressant-like effects in animal models. Additionally, 1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine has been shown to increase the levels of serotonin and GABA in the brain, which may contribute to its pharmacological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine in lab experiments is its potential as a novel pharmacological tool for studying the serotonin and GABA systems. However, one limitation is that 1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine is a relatively new compound and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine. One potential area of study is the development of new drugs based on the pharmacological properties of 1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine and its effects on the serotonin and GABA systems. Finally, studies on the potential side effects and toxicity of 1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine are also needed to determine its safety for use in humans.

Synthesis Methods

1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 3,4,5-triethoxybenzoic acid with piperazine and 4-nitrophenyl chloroformate. The resulting product is then purified through column chromatography.

Scientific Research Applications

1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine has been studied for its potential pharmacological properties, including its ability to act as a serotonin receptor agonist and as a positive allosteric modulator of the GABA receptor. These properties make 1-(4-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine a potential candidate for the development of new drugs for the treatment of various neurological disorders, such as anxiety and depression.

properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-4-30-20-15-17(16-21(31-5-2)22(20)32-6-3)23(27)25-13-11-24(12-14-25)18-7-9-19(10-8-18)26(28)29/h7-10,15-16H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSVVGVNRQYPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Nitrophenyl)piperazin-1-yl](3,4,5-triethoxyphenyl)methanone

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